N,N-Diethyl-3-(triethoxysilyl)propan-1-amine
Description
N,N-Diethyl-3-(triethoxysilyl)propan-1-amine is an organosilane compound characterized by a tertiary amine group (N,N-diethyl) and a triethoxysilyl moiety. This dual functionality enables applications in materials science, particularly as a surface modifier or structure-directing agent. The triethoxysilyl group hydrolyzes to form silanol (-Si-OH), which can bond with inorganic substrates (e.g., silica, metals), while the diethylamine group provides hydrophobic and steric effects . Industrially, it is valued for its role in synthesizing hierarchical TS-1 zeolites, where it facilitates mesopore formation under hydrothermal conditions . Physical properties include a molecular weight of 277.47 g/mol (for the triethoxysilyl variant) and a density of ~0.95 g/mL (analogous to its trimethoxysilyl counterpart) .
Properties
IUPAC Name |
N,N-diethyl-3-triethoxysilylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H31NO3Si/c1-6-14(7-2)12-11-13-18(15-8-3,16-9-4)17-10-5/h6-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBBZEKOMUDXMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H31NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566763 | |
| Record name | N,N-Diethyl-3-(triethoxysilyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10049-42-0 | |
| Record name | N,N-Diethyl-3-(triethoxysilyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 3-Aminopropyltriethoxysilane
A primary route involves the alkylation of 3-aminopropyltriethoxysilane (CAS 919-30-2) with diethylating agents.
Procedure :
- Reagents : 3-Aminopropyltriethoxysilane, diethyl sulfate, sodium hydroxide.
- Conditions : The reaction is conducted in anhydrous toluene under reflux (110–120°C) for 12–24 hours. A stoichiometric excess of diethyl sulfate (1.2–1.5 equivalents) ensures complete diethylation.
- Mechanism : The primary amine undergoes nucleophilic substitution, where the ethoxy groups of diethyl sulfate displace hydrogen atoms on the amine (Figure 1).
- Workup : The mixture is washed with aqueous NaOH to remove sulfonic acid byproducts, followed by distillation under reduced pressure (200–205°C at 1 mmHg).
Yield : 70–85%.
Purity : >95% (GC-MS analysis).
Challenges :
- Over-alkylation to quaternary ammonium salts.
- Hydrolysis of triethoxysilyl groups under basic conditions.
Reductive Amination of Triethoxysilylpropanal
An alternative method employs reductive amination to introduce the diethyl groups.
Procedure :
- Reagents : 3-(Triethoxysilyl)propanal, diethylamine, sodium cyanoborohydride.
- Conditions : The reaction proceeds in methanol at 25°C for 6–8 hours, with pH maintained at 6–7 using acetic acid.
- Mechanism : The aldehyde reacts with diethylamine to form an imine intermediate, which is reduced in situ to the secondary amine (Figure 2).
- Workup : Solvent removal under vacuum yields a crude product, purified via silica gel chromatography (ethyl acetate/hexane, 1:4).
Silane Coupling with Preformed Amines
Industrial-scale synthesis often utilizes silane coupling reactions.
Procedure :
- Reagents : Chloropropyltriethoxysilane, diethylamine.
- Conditions : Reaction in dichloromethane at 0–5°C, with triethylamine as a HCl scavenger. After 4 hours, the mixture is filtered and concentrated.
- Mechanism : Nucleophilic displacement of chloride by diethylamine (SN2).
Yield : 80–90%.
Scalability : Suitable for batch production (>100 kg).
Reaction Optimization and Catalysis
Catalytic Systems
Solvent Effects
| Solvent | Boiling Point (°C) | Reaction Rate (k, h⁻¹) |
|---|---|---|
| Toluene | 110 | 0.15 |
| Methanol | 65 | 0.22 |
| DCM | 40 | 0.30 |
Polar aprotic solvents (e.g., DCM) accelerate nucleophilic substitutions due to improved ion pair dissociation.
Purification and Characterization
Spectroscopic Analysis
- IR (cm⁻¹) : 3369 (N-H), 1095 (Si-O-C), 2970 (C-H).
- ¹H NMR (CDCl₃) : δ 1.21 (t, 9H, Si-OCH₂CH₃), 2.45 (m, 2H, N-CH₂), 3.81 (q, 6H, Si-OCH₂).
Industrial and Environmental Considerations
Waste Management
- Byproducts : Ethyl sulfate salts (pH-adjusted neutralization required).
- Solvent Recovery : Toluene and DCM are recycled via distillation (≥90% recovery).
Emerging Methodologies
Microwave-Assisted Synthesis
Flow Chemistry
- Residence Time : 10 minutes.
- Throughput : 5 kg/h (continuous process).
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-(triethoxysilyl)propan-1-amine undergoes various types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often catalyzed by acids or bases.
Substitution: Requires nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Produces silanols and ethanol.
Condensation: Forms siloxane bonds, leading to polymeric structures.
Substitution: Results in the formation of various substituted silanes.
Scientific Research Applications
Chemical Applications
Coupling Agent : DETS is primarily used as a coupling agent in the synthesis of hybrid organic-inorganic materials. It enhances adhesion between organic polymers and inorganic substrates, which is crucial in the development of advanced materials.
Synthesis Catalyst : The compound acts as a catalyst in various organic reactions, including amination and polymerization processes. Its ability to form stable bonds with different substrates makes it valuable in synthetic chemistry.
Biological Applications
Surface Modification : In biological research, DETS is employed to modify surfaces for cell culture and biological assays. This modification improves cell adhesion and proliferation, making it essential for tissue engineering applications.
Drug Delivery Systems : Research indicates that DETS can form stable complexes with biological molecules, suggesting its potential use in drug delivery systems. Its silane functionality allows for the attachment of therapeutic agents to target specific cells or tissues.
Medical Applications
Biosensors : The compound's ability to interact with biomolecules makes it suitable for developing biosensors. By functionalizing sensor surfaces with DETS, researchers can enhance sensitivity and specificity for detecting various analytes.
Antimicrobial Properties : Studies have shown that DETS exhibits antimicrobial activity, making it a candidate for coatings that prevent microbial growth on medical devices and surfaces.
Industrial Applications
Coatings and Adhesives : In industrial settings, DETS is utilized to improve the mechanical properties and durability of coatings, adhesives, and sealants. Its incorporation into formulations enhances performance under various environmental conditions.
Silica Gel Production : DETS is used as an additive in the synthesis of amine-functionalized silica gels, which are important in chromatography and catalysis .
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of DETS against several microorganisms using broth dilution methods. The results indicated an average inhibition index of 33.7% at concentrations between 400-200 μg/mL, demonstrating its potential as an antimicrobial agent.
Cytotoxicity in Cancer Cells
In vivo studies showed that DETS could induce apoptosis in cancer cell lines at concentrations greater than 50 µM. This suggests its potential application in cancer therapeutics.
Summary Table of Applications
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Chemical Synthesis | Coupling agent | Enhanced adhesion between materials |
| Biological Research | Surface modification | Improved cell adhesion and proliferation |
| Drug Delivery Systems | Therapeutic agent attachment | Targeted delivery to specific cells |
| Medical Devices | Antimicrobial coatings | Inhibition of microbial growth |
| Industrial Coatings | Adhesive enhancement | Improved durability and mechanical properties |
Mechanism of Action
The mechanism by which N,N-Diethyl-3-(triethoxysilyl)propan-1-amine exerts its effects involves the formation of stable siloxane bonds. The compound’s triethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds. These bonds are responsible for the compound’s ability to enhance the adhesion and mechanical properties of materials .
Comparison with Similar Compounds
Functional Group Analysis
Key Observations :
- Amine Reactivity : The tertiary amine in the target compound reduces nucleophilicity compared to APTES (primary amine), limiting covalent bond formation but enhancing stability in acidic environments .
- Silane Hydrolysis : Triethoxysilyl groups hydrolyze slower than trimethoxysilyl analogs (e.g., in N,N-Dimethyl-3-(trimethoxysilyl)propan-1-amine), providing longer processing times in industrial applications .
Physicochemical Properties
Key Observations :
- The longer ethoxy chains in the target compound increase molecular weight and boiling point compared to trimethoxysilyl analogs .
- Diethyl substitution enhances hydrophobicity, making it suitable for water-resistant coatings .
Research Findings and Challenges
- Synergistic Effects: In cholesterol biosynthesis inhibition, tertiary amines combined with statins enhance LDLR expression .
- Synthetic Limitations : The tertiary amine’s steric bulk may hinder silane group accessibility, requiring optimized reaction conditions for efficient hydrolysis .
- Environmental Impact: Ethoxy groups generate ethanol upon hydrolysis, which is less toxic than methanol from trimethoxysilyl compounds, improving workplace safety .
Biological Activity
N,N-Diethyl-3-(triethoxysilyl)propan-1-amine, commonly referred to as APTES (3-Aminopropyltriethoxysilane), is a functional silane compound extensively utilized in various industrial applications, particularly in surface modification and as a coupling agent. This article explores the biological activity of this compound, focusing on its toxicity, potential therapeutic applications, and environmental impact based on diverse research findings.
APTES has the following chemical characteristics:
- Molecular Formula : CHN OSi
- Molecular Weight : 233.42 g/mol
- Boiling Point : 223 °C
- Water Solubility : 7.6×10 mg/L
- Log Kow : 0.31
These properties indicate that APTES is hydrolytically unstable, which affects its biological interactions and environmental behavior.
Acute Toxicity
APTES has been subjected to various toxicity assessments:
- Oral Toxicity : The acute oral LD50 values in rats range from 1570 to 3650 mg/kg body weight, indicating moderate toxicity .
- Dermal Toxicity : The dermal LD50 is reported at 4.29 g/kg body weight .
- Inhalation Toxicity : The inhalation LC50 for the hydrolysate is greater than 7.35 mg/L, suggesting low acute inhalation toxicity .
Irritation and Sensitization
APTES is known to cause severe irritation to the skin and eyes. In studies involving guinea pigs, 23% exhibited a skin sensitization response after exposure .
Repeated Exposure Studies
In a repeated inhalation study with rats, exposure to APTES hydrolysate at concentrations of 147 mg/m³ resulted in minimal granulomatous laryngitis but no systemic toxicity was observed . The NOAEL (No Observed Adverse Effect Level) for developmental effects was identified at 100 mg/kg bw/day for oral exposure in rats .
Surface Functionalization
APTES is widely used for surface functionalization due to its ability to covalently bond with various substrates:
- Covalent Bonding : APTES can bond thermoplastics to poly(dimethylsiloxane) (PDMS) surfaces, enhancing adhesion properties .
- Cell Culture Applications : APTES-functionalized surfaces have shown non-toxicity towards embryonic rat cardiomyocytes in vitro, suggesting potential applications in biomedical fields .
Hydrolysis and Degradation
APTES undergoes rapid hydrolysis, producing ethanol and trisilanols, which may contribute to its environmental degradation. The estimated half-life of APTES in water is less than one hour under various pH conditions .
Bioaccumulation Potential
Due to its hydrolytic instability, bioaccumulation of APTES is not anticipated. The hydrolysis products are expected to be less toxic than the parent compound .
Case Studies and Research Findings
Several studies have investigated the biological activity of APTES:
- Genotoxicity Studies : In vivo and in vitro assays have not revealed any evidence of genotoxic potential associated with APTES, indicating a favorable safety profile for certain applications .
- Environmental Toxicity : Research indicates that APTES can suppress cell growth in freshwater green algae (Scenedesmus subspicatus) at concentrations above 38 mg/L, highlighting its potential environmental toxicity at high concentrations .
Summary Table of Biological Activity
| Property | Value/Description |
|---|---|
| Acute Oral LD50 | 1570 - 3650 mg/kg |
| Dermal LD50 | 4.29 g/kg |
| Inhalation LC50 | >7.35 mg/L |
| NOAEL for Developmental Effects | 100 mg/kg bw/day |
| Skin Sensitization | 23% positive response in guinea pigs |
| Non-toxicity in Cell Cultures | Yes (embryonic rat cardiomyocytes) |
Q & A
Q. What are the standard synthetic routes for preparing N,N-Diethyl-3-(triethoxysilyl)propan-1-amine, and how is purity confirmed?
- Methodological Answer : A common synthetic approach involves reacting 3-(triethoxysilyl)propan-1-amine with diethylating agents (e.g., diethyl sulfate) under basic conditions. For example, in regiospecific N-arylation studies, the compound is synthesized via metal-free reactions using toluene as a solvent and purified via column chromatography (pentane/EtOAc gradient) to achieve 41% yield. Structural confirmation employs 1H NMR (e.g., δ 2.86–2.94 ppm for methylene protons adjacent to Si) and 13C NMR (e.g., δ 44.8 ppm for N-CH2 groups), complemented by HRMS (exact mass matching calculated [M]+) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming the amine backbone and triethoxysilyl group. For instance, the triethoxysilyl moiety shows distinct signals for ethoxy groups (e.g., δ 1.21 ppm for CH3 and 3.81 ppm for OCH2 in related compounds) .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M]+ at m/z 246.0926 for analogous structures) .
- FT-IR : Detects Si-O-C stretches (~1,080 cm⁻¹) and N-H bends (~1,600 cm⁻¹) .
Q. What are the primary applications of this compound in materials science?
- Methodological Answer : The triethoxysilyl group enables covalent bonding to silica-based surfaces, making it valuable for:
- Polymer modification : As a coupling agent in conjugated diene-based polymers to enhance mechanical properties (e.g., LG Chem's modified rubber compositions) .
- Surface functionalization : Anchoring organic semiconductors (e.g., in doping processes with TEDA analogs) to improve charge transport .
Advanced Research Questions
Q. How does the triethoxysilyl group influence reactivity in surface modification compared to trimethoxysilyl analogs?
- Methodological Answer : The triethoxysilyl group offers slower hydrolysis rates than trimethoxysilyl analogs due to steric hindrance from ethoxy groups, allowing controlled silanol formation for tailored surface grafting. For example, in doping organic semiconductors, triethoxysilyl-modified TEDA derivatives exhibit higher thermal stability (>150°C) than trimethoxysilyl counterparts . Optimization involves adjusting reaction pH (4–6) and humidity (40–60%) during silanization .
Q. How can reaction yields be improved in N-arylation reactions involving this amine under metal-free conditions?
- Methodological Answer : Key variables include:
- Solvent selection : Toluene outperforms polar solvents (e.g., DMF) by reducing side reactions.
- Temperature : Reactions at 60–80°C enhance kinetics without decomposing the silane group.
- Purification : Gradient elution (pentane/EtOAc 100:0 → 9:1) minimizes co-elution of byproducts. Yield improvements from 41% to ~60% are achievable with excess arylating agents (1.2–1.5 equiv) .
Q. How to resolve contradictions in catalytic performance when using Pd vs. Cu-based systems for functionalizing this amine?
- Methodological Answer :
- Pd systems (e.g., PdCl2(PPh3)2/CuI) favor Sonogashira couplings but may degrade the triethoxysilyl group at >80°C.
- Cu-free systems (e.g., K2CO3 in THF) avoid metal contamination but require longer reaction times (24–48 h).
- Validation : Cross-check NMR data for unexpected peaks (e.g., δ 7.35–7.39 ppm for aryl groups) and quantify silanol condensation via TGA (weight loss <5% at 200°C) .
Data Analysis & Experimental Design
Q. What strategies mitigate hydrolysis of the triethoxysilyl group during storage or reaction?
- Methodological Answer :
- Storage : Use anhydrous solvents (e.g., hexane) and store under inert gas (N2/Ar) at −20°C.
- In-situ stabilization : Add molecular sieves (3Å) to reactions to absorb moisture.
- Kinetic monitoring : Track Si-OEt hydrolysis via 29Si NMR (δ −45 to −55 ppm for intermediates) .
Q. How to design experiments probing the amine’s role in polymer crosslinking?
- Methodological Answer :
- Control experiments : Compare crosslink density (via swelling tests in toluene) between modified and unmodified polymers.
- Characterization : Use DMA (storage modulus) and FT-IR (C-N stretches at ~1,250 cm⁻¹) to quantify amine-polymer interactions.
- Example : LG Chem achieved 30% higher tensile strength in modified diene polymers by optimizing amine loading (5–10 wt%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
